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(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B123487
CAS No.: 90365-29-0
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N
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Description

(1S,2R)-1,2-dihydronaphthalene-1,2-diol is a key chiral metabolite in the bacterial degradation pathway of naphthalene. This compound is specifically formed by the action of naphthalene 1,2-dioxygenase (NDO) enzyme systems in bacteria such as Pseudomonas putida . The enzyme catalyzes the incorporation of both atoms of molecular oxygen into naphthalene, resulting in the cis-dihydroxylation of an aromatic double bond to yield this specific dihydronaphthalene diol stereoisomer . As a primary metabolite, this diol serves as a critical standard and tool for researchers studying the mechanism and kinetics of Rieske non-heme iron dioxygenase enzymes . Its primary research value lies in enzymology and environmental microbiology, particularly in investigating the bioremediation of polycyclic aromatic hydrocarbons (PAHs). The compound's defined stereochemistry makes it essential for probing the stereospecificity of enzymatic dioxygenation reactions. This product is intended for research purposes as a standard or enzymatic substrate and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B123487 (1S,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 90365-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021804
Record name cis-1,2-Dihydroxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31966-70-8
Record name rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Stereochemistry and Nomenclature of 1s,2r 1,2 Dihydronaphthalene 1,2 Diol

Absolute Configuration and Enantiomeric Relationships

The designation (1S,2R) describes the absolute configuration at the two stereocenters, which are the carbon atoms at positions 1 and 2 of the dihydronaphthalene ring. This specific arrangement means the hydroxyl groups are on the same side of the ring, leading to a cis-diol configuration. nih.gov

(1S,2R)-1,2-dihydronaphthalene-1,2-diol is the enantiomer of (1R,2S)-1,2-dihydronaphthalene-1,2-diol. nih.govechemi.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The (1R,2S) isomer is also a cis-diol and is often referred to as (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. echemi.comresearchgate.netnih.gov

In contrast, the trans-diols have the hydroxyl groups on opposite sides of the ring. The enantiomeric pair for the trans configuration is (1R,2R)-1,2-dihydronaphthalene-1,2-diol and (1S,2S)-1,2-dihydronaphthalene-1,2-diol. nih.gov

Isomeric Forms and Their Research Relevance (e.g., cis vs. trans-dihydrodiols)

The different isomeric forms of 1,2-dihydronaphthalene-1,2-diol, particularly the cis and trans diastereomers, are of significant interest in various fields of research, most notably in microbiology and toxicology.

The formation of cis-dihydrodiols is a key step in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914). researchgate.netnih.gov Specifically, the enzyme naphthalene dioxygenase (NDO), found in bacteria such as Pseudomonas sp., catalyzes the stereospecific oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.netnih.govethz.ch This enzymatic process is highly enantioselective. researchgate.net The resulting cis-dihydrodiol is then further metabolized by other enzymes. nih.govnih.gov

On the other hand, trans-dihydrodiols are often formed during the mammalian metabolism of PAHs. The enzymatic oxidation of trans-dihydrodiols by dihydrodiol dehydrogenase can lead to the formation of reactive oxygen species (ROS), which has implications for understanding the mechanisms of toxicity and carcinogenesis of these compounds. acs.orgnih.gov The study of both cis and trans isomers helps to elucidate the different metabolic pathways and biological consequences of exposure to aromatic hydrocarbons. acs.orgnih.govresearchgate.net

The chemical synthesis of various aryldihydronaphthalene derivatives, including these diols, is an active area of research, as these compounds serve as important intermediates for creating more complex molecules with potential biological activity. nih.gov

Biocatalytic Production and Enzymology of 1s,2r 1,2 Dihydronaphthalene 1,2 Diol

Microbial Systems for Dihydroxylation of Naphthalene (B1677914) and Dihydronaphthalene Precursors

A variety of microorganisms, both naturally occurring and genetically engineered, have been identified and developed for their capacity to perform the stereospecific dihydroxylation of naphthalene. These microbial systems serve as whole-cell biocatalysts, providing the necessary enzymatic machinery in a cellular environment.

Pseudomonas putida Strains (e.g., UV4, F39/D, NCIB 9816-4)

Strains of Pseudomonas putida are among the most well-characterized bacteria for naphthalene oxidation.

Pseudomonas putida NCIB 9816-4 is a notable strain that utilizes a multi-component enzyme system to oxidize naphthalene specifically to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. rcsb.orgnih.govgoogle.com This strain has been a model organism for studying the genetics and biochemistry of naphthalene degradation. nih.govgoogle.com The key enzyme, naphthalene 1,2-dioxygenase (NDO), from this strain is highly stereospecific. nih.gov Mutant strains of P. putida, such as P. putida 119, which are deficient in the subsequent metabolic steps, are capable of accumulating this optically pure cis-dihydrodiol in the culture medium when grown in the presence of naphthalene. nih.gov

Pseudomonas putida UV4 is a constitutive mutant that has been studied for the hydroxylation of naphthalene. researchgate.net This strain is particularly noted for its production of toluene dioxygenase, an enzyme also capable of oxidizing a range of aromatic compounds, including naphthalene. researchgate.net

Pseudomonas putida F39/D , another strain expressing toluene dioxygenase, has been shown to oxidize 1,2-dihydronaphthalene (B1214177) to various products. The primary product is (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, alongside other compounds.

StrainPrecursorMajor Product(s)
Pseudomonas putida NCIB 9816-4Naphthalene(+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol
Pseudomonas putida F39/D1,2-Dihydronaphthalene(+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene

Recombinant Escherichia coli Strains (e.g., JM109(DE3) pDTG141, DH5α(pTCB 144))

The advent of recombinant DNA technology has enabled the transfer of the genetic pathways for naphthalene dihydroxylation into more easily cultivated host organisms like Escherichia coli.

Escherichia coli JM109(DE3) pDTG141 is a recombinant strain that expresses the naphthalene dioxygenase genes from Pseudomonas putida NCIB 9816-4. asm.org This engineered strain is capable of converting naphthalene into naphthalene cis-dihydrodiol. asm.org The use of E. coli as a host offers several advantages, including rapid growth and the potential for high-level expression of the desired enzymes.

Recombinant E. coli strains have been successfully employed for the production of various cis-dihydrodiols from substituted naphthalenes with high efficiency. For instance, E. coli JM109 containing the cloned naphthalene 1,2-dioxygenase gene from Pseudomonas fluorescens N3 has been shown to produce dihydrodiols with yields ranging from 50% to 94%.

Sphingomonas yanoikuyae Strains (e.g., B1, B8/36)

Sphingomonas yanoikuyae (now reclassified as Sphingobium yanoikuyae) are known for their broad substrate specificity in degrading polycyclic aromatic hydrocarbons (PAHs). asm.orgnih.gov

Sphingomonas yanoikuyae B1 can grow on a wide array of aromatic compounds, including naphthalene. asm.orgnih.gov When presented with 1,2-dihydronaphthalene, m-xylene-induced cells of strain B1 oxidize it primarily to (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene with a relative yield of 73%. nih.govnih.gov

Sphingomonas yanoikuyae B8/36 , a mutant strain of B1, is deficient in an active cis-biphenyl dihydrodiol dehydrogenase. This metabolic block allows for the accumulation of dihydroxylated products. When this strain is used to oxidize 1,2-dihydronaphthalene, it forms (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene with a relative yield of 51%. nih.govnih.gov

StrainPrecursorMajor Product(s)Relative Yield (%)
Sphingomonas yanoikuyae B11,2-Dihydronaphthalene(-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene73
(+)-(R)-2-hydroxy-1,2-dihydronaphthalene15
Naphthalene6
α-tetralone6
Sphingomonas yanoikuyae B8/361,2-Dihydronaphthalene(+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene51
(-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene44
(+)-(R)-2-hydroxy-1,2-dihydronaphthalene5

Rhodococcus sp. Strain NCIMB 12038

The Gram-positive bacterium Rhodococcus sp. strain NCIMB 12038 is also capable of metabolizing naphthalene. nih.govnih.gov The initial step in its naphthalene degradation pathway is the oxidation of naphthalene to cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, a reaction catalyzed by a naphthalene dioxygenase enzyme. nih.gov This indicates that the biochemical route for the initial stages of naphthalene breakdown in this Rhodococcus strain is identical to that observed in Pseudomonas putida. nih.gov The naphthalene dioxygenase from this strain has been characterized, showing structural and functional similarities to other NDOs. mdpi.com

Key Ring-Hydroxylating Dioxygenases (RHD)

Ring-hydroxylating dioxygenases are a family of multi-component enzymes that catalyze the initial step in the aerobic degradation of many aromatic compounds. They incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols.

Naphthalene 1,2-Dioxygenase (NDO)

Naphthalene 1,2-dioxygenase (NDO) is the archetypal enzyme of the RHD family and has been extensively studied, particularly the enzyme from Pseudomonas putida NCIB 9816-4. nih.govnih.gov

Structure and Components: NDO is a multi-component enzyme system. ebi.ac.uk It consists of:

A reductase that accepts electrons from NADH.

A ferredoxin that shuttles electrons from the reductase to the terminal oxygenase.

A terminal oxygenase, which is an α3β3 hexamer. rcsb.orgnih.gov

The α-subunit of the oxygenase contains a Rieske-type [2Fe-2S] center and a catalytic mononuclear non-heme iron active site. rcsb.orgnih.gov The β-subunit is believed to play a structural role in stabilizing the α-subunits. nih.gov

Catalytic Mechanism: The catalytic cycle begins with the transfer of electrons from NADH via the reductase and ferredoxin to the Rieske center and then to the mononuclear iron at the active site of the oxygenase. nih.govebi.ac.uk This reduces the ferrous iron, allowing for the binding of molecular oxygen. rcsb.org The bound dioxygen is activated and attacks the naphthalene substrate, which is held in a hydrophobic pocket near the iron center. nih.gov This results in the stereospecific insertion of both oxygen atoms to form the cis-dihydrodiol product, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govnih.gov The enzyme exhibits a broad substrate specificity, catalyzing not only cis-dihydroxylation but also other reactions such as monooxygenation and desaturation on a variety of aromatic substrates. nih.gov

Toluene Dioxygenase (TDO)

Toluene dioxygenase (TDO), from organisms like Pseudomonas putida F1, is another well-studied Rieske dioxygenase that shares structural and functional similarities with NDO. nih.govwikipedia.org While its primary substrate is toluene, TDO is also capable of oxidizing naphthalene. nih.govresearchgate.net Interestingly, the wild-type TDO from P. putida F1 catalyzes the dihydroxylation of naphthalene to produce enantiomerically pure (+)-(1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol (>98% ee), the same enantiomer produced by NDO. nih.gov

However, the versatility of TDO has been demonstrated through protein engineering. By employing a semi-rational design approach focusing on a "hotspot" amino acid residue (F366, analogous to F352 in NDO), researchers have successfully engineered TDO variants that produce the opposite enantiomer, (-)-(1S,2R)-cis-1,2-dihydronaphthalene-1,2-diol. nih.gov One particular variant, TDOF366V, was able to synthesize the (-)-(1S,2R) enantiomer with a high enantiomeric excess of 90%. nih.gov This work highlights the potential of enzyme engineering to access specific, high-value stereoisomers that are otherwise difficult to obtain.

Biphenyl (B1667301) Dioxygenase (BDO)

Biphenyl dioxygenase (BDO) is the initial enzyme in the degradation pathway of biphenyl and polychlorinated biphenyls (PCBs). Like NDO and TDO, it is a multi-component Rieske dioxygenase. asm.orgnih.gov While its primary substrate is biphenyl, the active site of BDO can accommodate other aromatic hydrocarbons, including naphthalene. The regioselectivity of BDO with substrates like biphenyl and phenanthrene (B1679779) differs from that of wild-type NDO, demonstrating the subtle but significant differences in their active site architectures. asm.org The study of NDO mutants, particularly at the Phe-352 position, has shown that it is possible to alter NDO's regioselectivity to mimic that of BDO, further underscoring the critical role of specific active site residues in controlling reaction outcomes. asm.org

Enzymatic Reaction Mechanisms

The catalytic cycle of Naphthalene Dioxygenase provides a model for understanding the reaction mechanism of Rieske dioxygenases. ebi.ac.ukresearchgate.net The process begins with the reduction of the enzyme's redox centers and culminates in the stereospecific oxygenation of the substrate.

The proposed mechanism involves the following key steps:

Electron Transfer Initiation: The cycle starts with the reductase component accepting a hydride ion (two electrons and a proton) from NADH onto its FAD cofactor. ebi.ac.uk

Electron Relay: The electrons are then transferred sequentially, one at a time, from the FAD, through the reductase's [2Fe-2S] cluster, to the ferredoxin's Rieske [2Fe-2S] cluster. ebi.ac.uk

Oxygenase Reduction: The reduced ferredoxin docks with the oxygenase component and transfers the electrons to the Rieske [2Fe-2S] cluster within the oxygenase's alpha subunit. oup.comrcsb.org From here, the electrons are passed to the mononuclear ferrous iron (Fe²⁺) at the active site. rcsb.orgresearchgate.net

Oxygen Binding and Activation: With the active site iron in its reduced ferrous state, molecular oxygen (O₂) can bind. researchgate.net Structural studies have captured this binding, showing a side-on coordination of the dioxygen molecule to the iron. researchgate.net The binding of O₂ to the Fe²⁺ center, followed by the transfer of the two electrons, is thought to generate a highly reactive iron-peroxo (Fe³⁺-O₂²⁻) species. ebi.ac.ukresearchgate.net

Substrate Attack: This powerful electrophilic oxygen species then attacks the electron-rich C1=C2 double bond of the naphthalene substrate, which is precisely positioned within the active site. ebi.ac.ukresearchgate.net The reaction is thought to proceed through the formation of a dioxetane or a related epoxide intermediate. ebi.ac.uk

Product Formation and Release: The intermediate collapses, leading to the formation of the cis-dihydrodiol product, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. ebi.ac.uk The product is then released from the active site, and the enzyme is ready for another catalytic cycle. researchgate.net

This intricate mechanism, involving multiple components and redox centers, ensures the highly controlled and specific delivery of oxygen to the aromatic substrate, resulting in the formation of a chiral product with high enantiopurity. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biocatalytic Production of 1,2-dihydronaphthalene-1,2-diol

Enzyme NameAbbreviationTypical Source OrganismPrimary SubstrateProduct from Naphthalene
Naphthalene DioxygenaseNDOPseudomonas sp. NCIB 9816-4Naphthalene(+)-(1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol
Toluene DioxygenaseTDOPseudomonas putida F1Toluene(+)-(1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol
Biphenyl DioxygenaseBDOSphingomonas yanoikuyae B8/36BiphenylCan oxidize naphthalene

Table 2: Components of the Naphthalene Dioxygenase (NDO) System

ComponentCofactors/Prosthetic GroupsFunction
ReductaseFAD, [2Fe-2S] ClusterAccepts electrons from NADH and transfers them to Ferredoxin
Ferredoxin[2Fe-2S] Rieske ClusterShuttles electrons from the Reductase to the Oxygenase
Oxygenase (α subunit)[2Fe-2S] Rieske Cluster, Mononuclear Fe²⁺Binds substrate and O₂; catalyzes the dihydroxylation reaction
Oxygenase (β subunit)NoneStructural role

Dioxygenation Pathways and Incorporation of Molecular Oxygen

The NDO system is composed of three distinct protein components that work in concert to facilitate electron transfer and catalysis: ebi.ac.uknih.gov

A Reductase: An NADH-binding flavoprotein that initiates the electron transfer process.

A Ferredoxin: A small iron-sulfur protein that shuttles electrons from the reductase to the terminal oxygenase. nih.gov

A Terminal Oxygenase: A large iron-sulfur protein, typically with an α3β3 hexameric structure, which contains the active site for naphthalene binding and oxygenation. nih.govnih.gov

The process begins with the reductase accepting two electrons from NADH via its FAD cofactor. ebi.ac.uk These electrons are then transferred, one at a time, through a series of [2Fe-2S] clusters to the ferredoxin component. ebi.ac.uknih.gov The ferredoxin, in turn, transfers the electrons to the terminal oxygenase component (NDO). The α subunit of the oxygenase contains a Rieske-type [2Fe-2S] center that accepts the electrons and transfers them to a mononuclear non-heme iron atom located at the catalytic active site. nih.govnih.gov Substrate binding is a prerequisite for the enzyme to become reactive with O2. nih.gov The reduced mononuclear iron activates molecular oxygen, leading to the cis-dihydroxylation of the naphthalene substrate. nih.govnih.gov

ComponentProsthetic Groups/CofactorsPrimary Function
Naphthalene Dioxygenase Reductase (NDR)FAD, [2Fe-2S] ClusterAccepts electrons from NADH and initiates the electron transport chain. ebi.ac.uk
Ferredoxin (NDF)[2Fe-2S] ClusterShuttles electrons from the reductase to the terminal oxygenase. ebi.ac.uknih.govnih.gov
Terminal Oxygenase (NDO)Rieske [2Fe-2S] Cluster, Mononuclear Fe(II)Binds naphthalene and molecular oxygen, and catalyzes the stereospecific dihydroxylation. ebi.ac.uknih.gov

Proposed Reaction Intermediates (e.g., 1,2-dihydro-1,2-epoxynaphthalene, carbocation)

The precise mechanism of oxygen activation and insertion by naphthalene dioxygenase is complex, but a widely proposed pathway involves several key reactive intermediates. ebi.ac.ukresearchgate.net After the transfer of electrons to the mononuclear iron center in the active site, the reduced Fe(II) binds molecular oxygen. nih.gov Further reduction by an electron from the Rieske cluster leads to the formation of a reactive Fe-peroxo species. ebi.ac.ukresearchgate.net

The proposed mechanistic steps are as follows:

Nucleophilic Attack: The formed peroxo group performs a nucleophilic attack on one of the carbons of the naphthalene double bond. ebi.ac.uk

Epoxide Formation: This initial attack leads to the cleavage of the O-O bond and the formation of a transient, high-energy epoxide intermediate, specifically an arene oxide (e.g., 1,2-dihydro-1,2-epoxynaphthalene). ebi.ac.uk

Carbocation Formation: The epoxide intermediate then collapses through heterolysis, resulting in the formation of a carbocation at the adjacent carbon and an anionic oxygen bound to the Fe(III) center. ebi.ac.uk

Hydroxide Attack: Finally, an iron-bound hydroxide group attacks the carbocation in a coordinated reaction, leading to the formation of the cis-diol product, (1S,2R)-1,2-dihydronaphthalene-1,2-diol. ebi.ac.uk

This proposed sequence explains the incorporation of both oxygen atoms from a single O2 molecule and the specific cis-stereochemistry of the resulting diol. ebi.ac.uk

Dehydrogenation and Aromatization Pathways in Dihydronaphthalene Conversion

Following the initial dioxygenation, the microbial degradation pathway of naphthalene involves the rearomatization of the ring. This is primarily achieved through the action of a specific dehydrogenase enzyme. The enzyme cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase catalyzes the NAD+-dependent oxidation of this compound. wikipedia.orgmdpi.com This reaction removes two hydrogen atoms, forming 1,2-dihydroxynaphthalene (a catechol) and restoring the aromaticity of the naphthalene ring system. wikipedia.orgqmul.ac.uk This catechol is then susceptible to ring cleavage by other dioxygenases, continuing the degradation pathway. mdpi.com

EnzymeSubstrateCofactorProductReaction Type
cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenaseThis compoundNAD+1,2-dihydroxynaphthaleneDehydrogenation/Aromatization wikipedia.orgqmul.ac.uk
Naphthalene Dioxygenase (NDO)1,2-dihydronaphthaleneNADH, O2NaphthaleneDesaturation/Dehydrogenation researchgate.netresearchgate.net

An alternative, less direct pathway for aromatization has also been observed. Studies have shown that naphthalene dioxygenase itself possesses the ability to desaturate (or dehydrogenate) 1,2-dihydronaphthalene back into naphthalene. researchgate.netresearchgate.net This newly formed naphthalene can then re-enter the main pathway and serve as a substrate for the primary cis-dihydroxylation reaction catalyzed by NDO. researchgate.net This indicates a dual function for NDO, which can catalyze both the forward oxygenation reaction and a reverse desaturation reaction, providing a cycle for naphthalene conversion. researchgate.netresearchgate.net

Role of Fungal Peroxygenases (e.g., Unspecific Peroxygenases, UPO) in Arene Hydrate Formation and Related Oxyfunctionalizations

Fungal unspecific peroxygenases (UPOs) represent a distinct class of biocatalysts capable of performing a wide range of oxyfunctionalization reactions. nih.govresearchgate.net These extracellular heme-thiolate enzymes, found in various fungi, are functionally considered hybrids of cytochrome P450 monooxygenases and heme peroxidases. nih.govnih.govwikipedia.org Unlike NDOs, which require a complex electron transport chain and NADH, UPOs utilize a much simpler system, using hydrogen peroxide (H2O2) as both the oxygen donor and the oxidant. nih.govnih.govtudelft.nl

UPOs catalyze diverse reactions, including the hydroxylation of aromatic compounds, epoxidation of alkenes, and ether cleavage. nih.govresearchgate.netresearchgate.net The catalytic cycle involves the reaction of the heme iron with H2O2 to form a highly reactive ferryl-oxo intermediate (Compound I), which is the primary oxidizing species responsible for oxygen transfer to the substrate. tudelft.nl

In the context of arene hydroxylation, such as the conversion of naphthalene, the mechanism is believed to proceed via an initial epoxidation of the aromatic ring to form an arene oxide intermediate. nih.gov This epoxide is unstable and spontaneously isomerizes to form the corresponding phenol (e.g., 1-naphthol (B170400) and 2-naphthol from naphthalene) to regain aromatic stability. nih.govresearchgate.net This mechanism contrasts with the concerted dioxygenation by NDOs that yields a cis-dihydrodiol. UPOs, therefore, typically produce hydroxylated aromatic products rather than saturated diols, representing a different pathway for arene functionalization. nih.govnih.gov The broad substrate promiscuity of UPOs makes them attractive biocatalysts for various synthetic applications. acs.orgresearchgate.net

Synthetic Strategies for Enantiomerically Pure 1s,2r 1,2 Dihydronaphthalene 1,2 Diol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which utilizes the high stereoselectivity of enzymes, is the most prominent method for producing chiral dihydrodiols. The primary enzymes used for the dihydroxylation of naphthalene (B1677914) are Rieske non-heme iron dioxygenases.

The most well-studied enzyme in this class is Naphthalene Dioxygenase (NDO), typically sourced from Pseudomonas species. Wild-type NDO from Pseudomonas sp. strain NCIB 9816-4 oxidizes naphthalene by adding both atoms of molecular oxygen across the C1 and C2 positions in a stereospecific syn-addition. nih.gov This reaction, which requires an electron transport chain involving a reductase and a ferredoxin component with NAD(P)H as the electron source, yields (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with very high enantiomeric excess. nih.govdrugbank.com This product is the enantiomer of the desired (1S,2R) compound.

To produce the target (-)-cis-(1S,2R)-1,2-dihydronaphthalene-1,2-diol, researchers turn to other dioxygenases that exhibit different stereoselectivity. Toluene Dioxygenase (TDO), from organisms like Pseudomonas putida, is known to catalyze dihydroxylation reactions that can yield the opposite enantiomer to that produced by NDO. nih.gov The subtle differences in the active sites of these enzymes lead to an inversion of the stereochemical outcome, providing direct enzymatic access to the (1S,2R)-diol from naphthalene.

Furthermore, modern protein engineering techniques have enabled the modification of existing enzymes to alter their natural stereoselectivity. Studies have shown that site-directed mutagenesis of NDO's α-subunit, which contains the catalytic mononuclear iron center, can have a dramatic effect on stereochemistry. nih.gov For instance, replacing the phenylalanine residue at position 352 (Phe-352) with a smaller amino acid like valine can alter the way the substrate binds in the active site, leading to the formation of the opposite enantiomer compared to the wild-type enzyme. nih.gov This approach allows for the rational design of biocatalysts to produce specific, desired stereoisomers.

Table 1: Comparison of Enzymatic Approaches for Naphthalene cis-Dihydroxylation

Enzyme System Typical Source Organism Substrate Product Stereochemistry Key Characteristics
Naphthalene Dioxygenase (NDO) (Wild-Type) Pseudomonas sp. NCIB 9816-4 Naphthalene (+)-cis-(1R,2S) nih.govdrugbank.com Produces the enantiomer of the target compound with high fidelity.
Toluene Dioxygenase (TDO) Pseudomonas putida Naphthalene (-)-cis-(1S,2R) Exhibits opposite stereoselectivity to wild-type NDO, providing a direct route to the target compound. nih.gov
NDO (Engineered Mutant, e.g., F352V) Recombinant E. coli Naphthalene Altered/Inverted Stereoselectivity nih.gov Site-directed mutagenesis of the active site can reverse the enantioselectivity of the wild-type enzyme. nih.gov

Chemical Transformation from Related Dihydrodiols

While direct enzymatic synthesis is the most efficient route, the chemical transformation of a more readily available related dihydrodiol into the target (1S,2R) enantiomer is another possible, though less common, strategy. This approach would typically start with the more abundant (+)-cis-(1R,2S)-diol produced by wild-type NDO.

A theoretical pathway for this transformation involves the inversion of both stereocenters. However, a direct one-step inversion is not feasible. A multi-step sequence would be required, which could involve:

Oxidation: The starting (1R,2S)-diol is oxidized to the corresponding achiral diketone, 1,2-naphthoquinone (B1664529). This step removes the existing stereocenters. Research has shown that enzymes like aldose reductase can catalyze the oxidation of naphthalene-1,2-dihydrodiol to 1,2-naphthoquinone. nih.gov

Stereoselective Reduction: The resulting 1,2-naphthoquinone would then need to be reduced back to the cis-diol, but with the opposite (1S,2R) stereochemistry. This would require a highly specific chiral reducing agent or a catalytic system capable of delivering hydrides to the ketone faces in a controlled syn-fashion to re-establish the desired cis-stereochemistry.

Stereoselective Derivatization and Resolution Techniques

When a direct enantioselective synthesis is not available or if the reaction produces a mixture of enantiomers (a racemate), resolution techniques can be employed to separate the desired (1S,2R)-diol from its (1R,2S) enantiomer. The fundamental principle of resolution is the temporary conversion of the enantiomeric mixture into a pair of diastereomers. libretexts.org

Enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), making them impossible to separate by standard laboratory techniques. libretexts.org Diastereomers, in contrast, have different physical properties and can be separated. libretexts.orgyoutube.com

A common method involves derivatization with a chiral resolving agent. For a racemic mixture of the cis-diols, this would proceed as follows:

Derivatization: The racemic diol is reacted with a single, pure enantiomer of a chiral carboxylic acid or its derivative (e.g., (R)-(-)-O-acetylmandelic acid or Mosher's acid chloride). This reaction forms a mixture of two diastereomeric esters.

Separation: The diastereomeric esters, now having different physical properties, can be separated using standard purification methods such as fractional crystallization or, more commonly, column chromatography.

Hydrolysis: Once separated, each diastereomeric ester is subjected to hydrolysis, which cleaves the ester bond. This step regenerates the chiral resolving agent and yields the individual, enantiomerically pure (1S,2R)- and (1R,2S)-diols.

Another powerful modern technique is direct separation using chiral High-Performance Liquid Chromatography (HPLC). In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated without the need for chemical derivatization.

Table 2: General Outline of Chiral Resolution by Derivatization

Step Procedure Chemicals Involved Outcome
1. Derivatization The racemic diol is reacted with an enantiopure resolving agent. Racemic (1S,2R)/(1R,2S)-diol; Pure chiral acid (e.g., Mosher's acid). A mixture of two diastereomeric esters.
2. Separation The diastereomers are separated by standard chromatography. Diastereomeric ester mixture; Silica gel; Solvents. Isolated, pure diastereomers.
3. Cleavage The resolving agent is chemically removed from each separated diastereomer. Pure diastereomer; Acid or base for hydrolysis. Enantiomerically pure (1S,2R)-diol and recovered resolving agent.

Applications in Organic Synthesis and Materials Research

Chiral Building Block for Complex Molecule Synthesis

The enantiomerically pure nature of (1S,2R)-1,2-dihydronaphthalene-1,2-diol makes it an important intermediate in asymmetric synthesis, where the control of stereochemistry is crucial. nih.govnih.gov

Precursor for Naphthalene (B1677914) Derivatives with Specific Stereochemistry

This compound is a key precursor for the synthesis of various naphthalene derivatives with defined stereochemistry. nih.gov Its inherent chirality is transferred to subsequent products, allowing for the construction of complex molecular architectures with high stereoselectivity. This is particularly important in the synthesis of biologically active compounds and chiral ligands for asymmetric catalysis.

Synthesis of Chiral 1,2,3,4-Tetrahydronaphthalene (B1681288) Diols

A significant application of this compound is its use in the synthesis of chiral 1,2,3,4-tetrahydronaphthalene diols. ethz.ch For instance, the enzymatic dihydroxylation of 1,2-dihydronaphthalene (B1214177) by naphthalene 1,2-dioxygenase can yield (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene. ethz.ch These tetrahydronaphthalene diols are versatile intermediates in the synthesis of various compounds, including pharmaceuticals. For example, chiral tetralones, which are precursors to the antidepressant sertraline, can be synthesized from related tetrahydronaphthalene structures. google.com

Conversion to Epoxides and Other Functionalized Intermediates

The diol functionality in this compound can be readily converted into other functional groups, expanding its synthetic utility. A key transformation is its conversion to the corresponding epoxide, (1R,2S)-1,2-epoxy-1,2-dihydronaphthalene. researchgate.netresearchgate.net This epoxide is a critical intermediate in the metabolic activation of naphthalene and a valuable electrophile in organic synthesis. The formation of this epoxide is often the initial step in the metabolic pathway of naphthalene. researchgate.net The diol can also be a substrate for various enzymatic reactions, leading to a diverse range of functionalized intermediates. ethz.ch

Potential in Material Science

While the primary applications of this compound are in organic synthesis, its structural features suggest potential in materials science. The presence of two hydroxyl groups allows for the formation of hydrogen bonds. nih.gov These interactions can influence the self-assembly of molecules, leading to the formation of ordered structures in the solid state. This property could be exploited in the design of new materials with specific crystalline architectures and properties. Further research is needed to fully explore the potential of this compound in the development of novel functional materials.

Metabolic and Environmental Research Significance

Role as a Bacterial Xenobiotic Metabolite

In bacterial systems, the metabolism of naphthalene (B1677914), a xenobiotic compound, is initiated by a highly stereospecific enzymatic reaction. Numerous bacterial species, particularly from the genus Pseudomonas, have been identified as capable of utilizing naphthalene as a sole source of carbon and energy. mdpi.comfrontiersin.orgopenbiotechnologyjournal.com The initial step in this degradation pathway is the oxidation of naphthalene by a multicomponent enzyme system known as naphthalene dioxygenase (NDO).

This enzymatic reaction incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. frontiersin.orgebi.ac.uk It is crucial to note that this process is highly enantioselective, predominantly producing the (+)-cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene enantiomer, not the (1S,2R) form. nih.govresearchgate.net The formation of this specific enantiomer is a hallmark of bacterial degradation of naphthalene. For instance, a mutant strain of Pseudomonas putida (strain 119) has been shown to accumulate optically pure (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene in culture medium when grown in the presence of naphthalene.

The (1S,2R)-1,2-dihydronaphthalene-1,2-diol is the enantiomer of the primary bacterial metabolite. While the (1R,2S) enantiomer is the key intermediate in the bacterial catabolism of naphthalene, the study of both enantiomers is essential for a comprehensive understanding of the stereochemical aspects of microbial xenobiotic metabolism.

Table 1: Bacterial Species Involved in Naphthalene Degradation

Bacterial Genus/SpeciesKey Findings
Pseudomonas sp.Frequently isolated from PAH-contaminated sites and are well-studied for their naphthalene degradation capabilities. openbiotechnologyjournal.comscielo.br
Pseudomonas putidaStrains such as NCIB 9816-4 and G7 are model organisms for studying the naphthalene degradation pathway. frontiersin.org
Pseudomonas fluorescensCapable of utilizing naphthalene as a sole carbon and energy source, with identified metabolic intermediates.
Bacillus sp.Species like Bacillus thermoleovorans have also been shown to degrade naphthalene, sometimes through different initial hydroxylation patterns. mdpi.com
Rhodococcus sp.Known for their broad metabolic capabilities, including the degradation of aromatic hydrocarbons like naphthalene.
Mycobacterium sp.Can metabolize naphthalene through both dioxygenation and monooxygenation, forming both cis- and trans-1,2-dihydrodiols. ebi.ac.uk

Implications in Bioremediation of Polycyclic Aromatic Hydrocarbons (PAHs)

The bacterial transformation of naphthalene to its cis-dihydrodiol metabolite is a critical first step in the aerobic bioremediation of PAH-contaminated environments. openbiotechnologyjournal.commdpi.com PAHs are widespread environmental pollutants known for their toxic, mutagenic, and carcinogenic properties. openbiotechnologyjournal.com Bioremediation, which utilizes microorganisms to degrade these contaminants, is considered a cost-effective and environmentally sound approach for cleaning up contaminated sites. mdpi.com

The initial dioxygenase attack on the naphthalene ring breaks its aromaticity and introduces hydroxyl groups, making the molecule more water-soluble and susceptible to further enzymatic degradation. mdpi.com The resulting (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene is then further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of central metabolism, such as pyruvate and salicylate, which can be completely mineralized to carbon dioxide and water. frontiersin.org

The efficiency of PAH bioremediation is therefore heavily dependent on the presence and activity of microorganisms possessing the necessary enzymatic machinery, such as naphthalene dioxygenase. Research into the bacterial metabolism of naphthalene and the formation of its dihydrodiol metabolites provides valuable insights for developing and optimizing bioremediation strategies for PAH-polluted soil and water. scielo.br

Table 2: Bacterial Species with Demonstrated PAH Bioremediation Potential

Bacterial SpeciesDegraded PAH(s)Degradation Efficiency
Pseudomonas aeruginosaNaphthalene, Phenanthrene (B1679779), PyreneHigh
Bacillus megateriumAcenaphthene, Fluorene90.20% (Acenaphthene), 98.40% (Fluorene) nih.gov
Raoultella ornithinolyticaAcenaphthene, Fluorene98.60% (Acenaphthene), 99.90% (Fluorene) nih.gov
Serratia marcescensAcenaphthene, Fluorene95.70% (Acenaphthene), 97.90% (Fluorene) nih.gov
Aeromonas hydrophilaAcenaphthene, Fluorene99.90% (Acenaphthene), 99.50% (Fluorene) nih.gov

Interaction Studies with Microbial Enzymes in Metabolic Processing

The metabolic processing of naphthalene in bacteria involves a cascade of specific enzymes. The initial and rate-limiting step is catalyzed by naphthalene 1,2-dioxygenase (NDO), a multicomponent enzyme system. ebi.ac.uknih.gov NDO belongs to the family of Rieske non-heme iron-dependent oxygenases and typically consists of a reductase, a ferredoxin, and a terminal oxygenase component. ebi.ac.uk The terminal oxygenase is responsible for the stereospecific insertion of dioxygen into the naphthalene molecule to produce (+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol. nih.govwikipedia.org

The subsequent step in the metabolic pathway is the dehydrogenation of the cis-dihydrodiol to 1,2-dihydroxynaphthalene. This reaction is catalyzed by (+)-cis-naphthalene dihydrodiol dehydrogenase, an NAD+-dependent enzyme. wikipedia.org This dehydrogenase exhibits high specificity for the (+)-cis-(1R,2S) isomer of the dihydrodiol, further highlighting the stereoselective nature of this bacterial degradation pathway. ebi.ac.uk The product of this reaction, 1,2-dihydroxynaphthalene, is then subject to ring cleavage by another dioxygenase, leading to downstream metabolites. frontiersin.org

Understanding the structure, function, and substrate specificity of these enzymes is crucial for applications in biocatalysis and for engineering microorganisms with enhanced bioremediation capabilities.

Table 3: Key Microbial Enzymes in the Initial Naphthalene Degradation Pathway

EnzymeEC NumberSubstrate(s)Product(s)
Naphthalene 1,2-dioxygenase (NDO)1.14.12.12Naphthalene, NADH, H+, O2(+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, NAD+ wikipedia.org
cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase1.3.1.29(+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, NAD+1,2-dihydroxynaphthalene, NADH, H+ wikipedia.org

Formation as an Oxidation Product in Biological Systems (e.g., fish)

In contrast to the bacterial metabolic pathway, the oxidation of naphthalene in vertebrate systems, such as fish, proceeds through a different enzymatic mechanism with different stereochemical outcomes. The primary enzymes responsible for xenobiotic metabolism in fish are cytochrome P450 monooxygenases (CYPs), which are predominantly found in the liver. unram.ac.id

CYP-mediated oxidation of naphthalene initially forms an electrophilic arene oxide intermediate, naphthalene-1,2-oxide. nih.govnih.gov This unstable epoxide can then be detoxified through several pathways. One major pathway involves enzymatic hydrolysis by epoxide hydrolase, which catalyzes the trans-addition of water to the epoxide ring, resulting in the formation of a trans-1,2-dihydro-1,2-diol. researchgate.net This is a key distinction from the cis-dihydrodiol produced by bacterial dioxygenases.

The stereochemistry of the resulting trans-dihydrodiol is dependent on the stereoselectivity of the initial epoxidation by different CYP isozymes. For instance, studies have shown that cytochrome P-450c predominantly forms the (+)-(1R,2S)-naphthalene 1,2-oxide, which is then converted to the (-)-(1R,2R)-trans-dihydrodiol. nih.gov Conversely, cytochrome P-450b favors the formation of the (-)-(1S,2R)-naphthalene 1,2-oxide. nih.gov The subsequent enzymatic hydrolysis of this (1S,2R)-oxide can lead to the formation of both (-)-(1R,2R)- and (+)-(1S,2S)-dihydrodiols. nih.gov Therefore, the formation of dihydrodiol metabolites with a (1S) configuration at one of the carbon atoms is possible in fish, albeit as a trans-diol and as part of a mixture of stereoisomers, depending on the specific P450 enzymes involved. The accumulation of PAH metabolites in fish bile is often used as a biomarker for assessing PAH exposure in aquatic environments. researchgate.net

Advanced Research Methodologies and Techniques

Structural Biology Approaches for Dioxygenase Characterization

Structural biology, particularly X-ray crystallography, has been pivotal in understanding the formation of (1S,2R)-1,2-dihydronaphthalene-1,2-diol by naphthalene (B1677914) dioxygenase (NDO). NDO is a multicomponent enzyme system, and its oxygenase component (NDO-O) is where the magic happens. oup.comnih.govoup.com

The crystal structure of NDO-O reveals a complex α3β3 hexameric arrangement. oup.comoup.com Each α-subunit houses a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center in its catalytic domain. oup.comresearchgate.net These two metal centers are crucial for the dioxygenation reaction. The Rieske center is coordinated by two cysteine and two histidine residues, while the mononuclear iron is coordinated by two histidine residues and an aspartate residue. oup.com A significant finding from crystallographic studies is the observation of a side-on binding of molecular oxygen to the mononuclear iron, which provides a structural basis for the high stereospecificity of the reaction that yields (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov

The distance between the Rieske center in one α-subunit and the mononuclear iron in an adjacent α-subunit is approximately 12 Å, a proximity that facilitates the necessary electron transfer for catalysis. researchgate.net Structural analyses of NDO in complex with its substrate, naphthalene, have shown how the substrate orients within the active site. nih.govresearchgate.net This orientation is a key determinant of the enzyme's regio- and stereoselectivity. The active site itself is lined with hydrophobic amino acids, which is consistent with the enzyme's preference for aromatic hydrocarbon substrates. asm.org

The determination of multiple NDO structures, including those from different organisms like Pseudomonas putida and Rhodococcus sp., has provided a comparative view of these enzymes. nih.govwikipedia.org These studies have identified key amino acid residues that form the active site pocket and are responsible for substrate binding and the subsequent catalytic transformation. asm.orgnih.govwordpress.comacs.org

Mutagenesis and Enzyme Engineering for Altered Regio- and Stereoselectivity

Site-directed mutagenesis has been a powerful tool to probe the roles of specific amino acid residues in the active site of naphthalene dioxygenase (NDO) and to engineer enzymes with altered catalytic properties. By systematically replacing amino acids, researchers have been able to modify the enzyme's regioselectivity (the position of oxidation on the substrate) and enantioselectivity (the preferential formation of one enantiomer over the other). nih.govnih.gov

One of the most extensively studied residues is phenylalanine-352 (Phe-352) in the α-subunit of NDO. asm.orgnih.gov Mutations at this position have been shown to have a profound effect on the stereochemistry of the naphthalene cis-dihydrodiol produced. nih.gov While the wild-type enzyme produces enantiomerically pure (+)-(1R,2S)-cis-naphthalene dihydrodiol, certain substitutions at Phe-352 can lead to the formation of products with altered stereochemistry. asm.org For instance, changing Phe-352 can affect the enantiomeric composition of the resulting diol. nih.gov

Beyond Phe-352, other active site residues have been targeted to modulate NDO's activity. For example, substitutions at positions 206 and 295, especially in combination with mutations at Phe-352, can also influence enantioselectivity. nih.gov Furthermore, mutations have been shown to shift the regioselectivity of the enzyme when acting on other substrates like biphenyl (B1667301) and phenanthrene (B1679779). nih.gov In some cases, engineered NDO variants can even catalyze the formation of new products not produced by the wild-type enzyme, such as phenanthrene cis-9,10-dihydrodiol. nih.gov

These studies demonstrate the plasticity of the NDO active site and highlight the potential of enzyme engineering to create biocatalysts with tailored specificities for the production of a variety of chiral synthons. nih.govoup.com

Spectroscopic Techniques for Mechanistic Elucidation

A variety of spectroscopic techniques are employed to unravel the intricate mechanism of naphthalene dioxygenase (NDO) and to characterize its product, this compound. These methods provide insights into the electronic structure of the enzyme's metal centers, the binding of substrates and oxygen, and the identity of reaction intermediates.

18O Labeling Studies: Isotopic labeling studies using 18O2 have been fundamental in confirming that both oxygen atoms incorporated into the naphthalene ring to form the diol are derived from a single molecule of dioxygen. This was a crucial step in classifying NDO as a dioxygenase.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of the product, this compound. 1H NMR spectra can be used to identify the protons in the molecule and their connectivity, confirming the diol structure. chemicalbook.com

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight of the product and to analyze its fragmentation patterns, further confirming its identity. nist.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantifying naphthalene metabolites, including the diol, in complex biological samples. nih.gov

UV-Visible Absorption Spectroscopy: The Rieske [2Fe-2S] cluster in NDO has a characteristic UV-visible absorption spectrum that changes depending on its oxidation state. researchgate.net This property allows researchers to monitor electron transfer processes within the enzyme during catalysis. researchgate.net

Other Spectroscopic Methods: Techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy have been used to study the electronic and magnetic properties of the iron centers in NDO. While the ferrous (Fe2+) non-heme iron in the resting state is EPR-silent, these methods, often in combination with the use of nitric oxide as a spin probe, have provided valuable information about the active site environment. nih.gov Magnetic Circular Dichroism (MCD) has also been employed to investigate changes in the coordination number and geometry of the active site iron in response to the redox state of the Rieske cluster and substrate binding. umn.edu

Together, these spectroscopic techniques have been instrumental in building a detailed picture of the NDO catalytic cycle, from the initial binding of naphthalene and oxygen to the final release of this compound. nih.govacs.orgcapes.gov.br

Bioreactor Design and Optimization for Large-Scale Production

The industrial-scale production of this compound and other valuable chiral compounds via whole-cell biocatalysis presents several challenges, including the low aqueous solubility of the substrate (naphthalene) and potential toxicity of the substrate and/or product to the microbial cells. asm.org Advanced bioreactor design and process optimization strategies are crucial to overcome these limitations and enhance productivity.

Biphasic Media: One effective strategy is the use of a two-phase or biphasic medium, which consists of an aqueous phase containing the whole-cell biocatalyst and an organic phase that serves as a reservoir for the hydrophobic substrate. asm.org This approach allows for a high concentration of naphthalene to be supplied to the reaction system without exceeding its toxic limit in the aqueous phase. The organic solvent is carefully selected to be biocompatible and to have a high partition coefficient for the substrate and, ideally, the product. For instance, in the production of 1-naphthol (B170400) from naphthalene, solvents like lauryl acetate (B1210297) and dioctyl phthalate (B1215562) have been successfully employed in biphasic systems, leading to significant improvements in product yield compared to aqueous media. asm.org

Biocatalyst Recycling and Immobilization: To improve the cost-effectiveness of the process, recycling of the biocatalyst (the whole cells) is highly desirable. However, product toxicity can lead to a significant loss of cell activity after just one cycle. asm.org Immobilization of the cells in matrices such as calcium alginate is a common technique to enhance their stability and facilitate their separation and reuse. asm.org While immobilization can offer advantages in terms of handling and reactor operation, challenges related to mass transfer limitations and the impact of the immobilization matrix on cell viability need to be addressed.

These advanced bioreactor and process engineering strategies are key to transitioning the biocatalytic production of this compound from a laboratory-scale curiosity to a viable industrial process. rsc.org

Chromatographic Methods for Enantiomeric Excess and Product Determination

Accurate and reliable analytical methods are essential for monitoring the biotransformation of naphthalene and for determining the concentration and enantiomeric purity of the product, this compound. Chromatographic techniques are the cornerstone of this analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of naphthalene and its metabolites. nih.govrsc.org Reversed-phase HPLC, often using a C18 or a phenyl-based column, is typically employed. researchgate.netrdd.edu.iq The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrdd.edu.iq Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, which can monitor the absorbance at specific wavelengths. nih.govrsc.org For more complex mixtures or when higher sensitivity is required, a fluorescence detector can be used. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of naphthalene metabolites. While it often requires derivatization of the polar diol to make it more volatile, GC-MS provides excellent separation and definitive identification based on the mass spectrum of the compound. It is particularly useful for confirming the structure of the product and for identifying any byproducts.

Chiral Chromatography: To determine the enantiomeric excess (e.e.) of the this compound, chiral chromatography is necessary. This can be performed using either chiral HPLC or chiral GC. Chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for their individual quantification. The ability to accurately measure the e.e. is crucial for evaluating the stereoselectivity of the naphthalene dioxygenase and for ensuring the quality of the final product, as the biological activity of chiral molecules often depends on their stereochemistry. nih.govresearchgate.net

These chromatographic methods are indispensable tools throughout the research and development process, from initial screening of mutant enzymes to the quality control of large-scale production runs.

Future Research Directions and Unexplored Potential

Discovery and Characterization of Novel Biocatalysts

The primary route to (1S,2R)-1,2-dihydronaphthalene-1,2-diol is through the action of naphthalene (B1677914) dioxygenase (NDO), a multi-component enzyme system found in various bacteria. oup.comasm.org Future research will focus on the discovery and characterization of new biocatalysts with enhanced properties.

Key Research Areas:

Mining for New Enzymes: The vast microbial diversity remains a largely untapped resource for novel dioxygenases. Genome mining and metagenomic approaches will be instrumental in identifying new NDOs from diverse environmental niches.

Enzyme Engineering: Site-directed mutagenesis and directed evolution are powerful tools to tailor the properties of existing NDOs. Research will aim to improve enzyme stability, substrate specificity, and catalytic efficiency. For instance, substitutions at specific amino acid residues in the active site of NDO have been shown to alter the stereochemistry and regioselectivity of the dihydroxylation reaction. asm.org

Characterization of Rieske Non-Heme Iron Oxygenases: NDOs belong to the broader family of Rieske non-heme iron-dependent oxygenases, which are known to catalyze a wide range of oxidative transformations. nih.govnih.govacs.orgrsc.org Further characterization of these enzymes will provide a deeper understanding of their catalytic mechanisms and potentially uncover novel biocatalytic functions. nih.govnih.govacs.org

Table 1: Examples of Naphthalene Dioxygenase Systems

Enzyme SystemSource OrganismKey Characteristics
Naphthalene Dioxygenase (NDO)Pseudomonas sp. strain NCIB 9816Well-characterized; produces enantiomerically pure (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.comasm.org
Toluene Dioxygenase (TDO)Pseudomonas putida F39/DOxidizes 1,2-dihydronaphthalene (B1214177) to (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene. researchgate.net
Naphthalene DioxygenaseSphingomonas CHY-1Exhibits broad substrate specificity towards various polycyclic aromatic hydrocarbons. nih.gov

Expanding Synthetic Utility through Chemoenzymatic Routes

The enantiomerically pure nature of this compound makes it an attractive starting material for asymmetric synthesis. ingentaconnect.com Chemoenzymatic strategies, which combine the selectivity of biocatalysis with the versatility of chemical synthesis, will be crucial in expanding its applications.

Potential Synthetic Applications:

Pharmaceutical Intermediates: The diol can serve as a precursor for the synthesis of various biologically active molecules and pharmaceutical drugs. nih.gov

Chiral Ligands: The diol can be used to synthesize chiral ligands for asymmetric catalysis.

Novel Materials: The unique stereochemistry of the diol can be exploited to create new polymers and materials with specific properties.

Recent advancements have demonstrated the catalytic synthesis of substituted 1,2-dihydronaphthalenes, showcasing the potential for creating diverse molecular architectures from related precursors. rsc.org Furthermore, new dihydronaphthalene derivatives are being synthesized and investigated for their potential as cytotoxic agents. nih.gov

Deeper Mechanistic Understanding of Enzyme Promiscuity and Catalytic Versatility

While NDO is highly specific in its reaction with naphthalene, many Rieske oxygenases exhibit a degree of promiscuity, meaning they can act on a range of substrates. youtube.comacs.org Understanding the structural and mechanistic basis of this promiscuity is key to unlocking their full synthetic potential.

Research Focus:

Structural Biology: X-ray crystallography and other structural techniques can reveal how different substrates bind to the active site of the enzyme, providing insights into the determinants of regioselectivity and stereoselectivity. nih.govdntb.gov.ua

Computational Modeling: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzyme-substrate interactions and predict the outcome of reactions with new substrates.

Spectroscopic Studies: Techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to study the electronic structure of the iron center and the mechanism of oxygen activation. nih.gov

The catalytic versatility of Rieske non-heme iron-dependent oxygenases extends beyond dihydroxylation to include reactions like monooxygenation, desaturation, and O- and N-dealkylation. oup.comnih.gov A deeper understanding of the factors that control this versatility will enable the development of biocatalysts for a wider range of chemical transformations.

Development of Sustainable Production Technologies for Chiral Dihydrodiols

The industrial application of this compound is currently limited by the efficiency and sustainability of its production. Future research will focus on developing robust and economically viable bioprocesses.

Key Technological Advancements:

Metabolic Engineering: Engineering the metabolic pathways of host organisms, such as Escherichia coli, can increase the production of the diol by improving the supply of precursors and cofactors. researchgate.net

Bioreactor Design and Optimization: The design of novel bioreactors, including biofilm and packed-bed reactors, can enhance productivity and simplify downstream processing. uliege.beresearchgate.net The development of biocatalysts that can be induced under both aerobic and anaerobic conditions offers greater control over the biotransformation process. nih.gov

Whole-Cell Biocatalysis: Using whole microbial cells as catalysts can be more cost-effective than using purified enzymes, as it eliminates the need for enzyme purification.

The development of sustainable production methods is also being explored through biomimetic approaches, such as the use of iron catalysts to mimic the activity of naphthalene dioxygenase. acs.org

Q & A

Q. What enzymatic pathways are responsible for the stereospecific synthesis of (1S,2R)-1,2-dihydronaphthalene-1,2-diol in microbial systems?

  • Methodological Answer : The compound is primarily synthesized via naphthalene dioxygenase (NDO)-catalyzed dihydroxylation of naphthalene derivatives. For example, NDO from Sphingomonas spp. oxidizes substrates like 1-chloronaphthalene to yield (1S,2R)-configured diols through cis-dihydroxylation . Key enzymes involved include CYP1A, CYP3A4, and CYP2 isoforms, which mediate sequential oxidation steps . To validate pathways, use in vitro enzyme assays with LC-MS or NMR to track stereospecific product formation.
Enzyme Role in Pathway Key Reference
Naphthalene dioxygenase (NDO)Catalyzes cis-dihydroxylation of aromatic rings
CYP1A/CYP3A4Oxidizes intermediates to diols

Q. What analytical techniques are recommended for detecting this compound in environmental or biological samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification in urine or tissue samples . Gas chromatography (GC-MS) with derivatization (e.g., silylation) is suitable for volatile derivatives. For structural confirmation, employ nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly 1^1H-1^1H COSY and NOESY experiments .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of enzymatic reactions involving this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model substrate-enzyme interactions. For instance, in silico studies with glycerol dehydrogenase (GldA) revealed that (1S,2R)-configured diols form reactive conformations, whereas other enantiomers do not . Validate predictions with enzyme kinetics (e.g., KmK_m, VmaxV_{max}) and X-ray crystallography of enzyme-substrate complexes .

Q. What experimental strategies resolve contradictions in reported enzymatic activities for dihydrodiol derivatives?

  • Methodological Answer : Discrepancies may arise from enzyme isoforms or assay conditions. Conduct comparative studies using:
  • Enzyme source variation : Test homologs (e.g., NDO vs. CYP450 isoforms) .
  • Isotope labeling : Trace 13^{13}C or 18^{18}O to confirm reaction mechanisms.
  • Kinetic isotope effects (KIE) : Differentiate rate-limiting steps .

Q. How does the stereochemistry of this compound impact its utility as a biomarker for naphthalene exposure?

  • Methodological Answer : The (1S,2R) configuration correlates strongly with occupational naphthalene exposure, as shown in cross-sectional studies where urinary levels of this enantiomer were elevated in workers . To validate specificity, use chiral chromatography (e.g., Chiralpak® columns) paired with LC-MS to distinguish enantiomers. Compare against non-exposed control groups and other metabolites (e.g., 1-/2-naphthol) for sensitivity analysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting enzymatic activities for this compound synthesis?

  • Methodological Answer : Contradictions may stem from:
  • Enzyme promiscuity : CYP isoforms (e.g., CYP1A1 vs. CYP3A4) exhibit varying regio- and stereoselectivity .
  • Substrate analogs : Chlorinated or alkylated naphthalenes alter binding affinities .
  • pH/cofactor conditions : NADPH availability or pH shifts can modulate activity .
    • Resolution : Standardize assay conditions (e.g., 37°C, pH 7.4) and use recombinant enzymes with purity >95% for reproducibility.

Research Design Recommendations

Q. How to design experiments to study the environmental persistence of this compound?

  • Methodological Answer :

Fate studies : Use 14^{14}C-labeled compound in microcosms (soil/water) to track biodegradation via radio-HPLC.

Toxicity assays : Assess ecotoxicity using Daphnia magna or algal models (OECD guidelines).

QSAR modeling : Predict degradation pathways using software like EPI Suite .

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Reactant of Route 1
(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.